molecular formula C19H15BrN6 B3868728 4-bromobenzaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone

4-bromobenzaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone

Cat. No.: B3868728
M. Wt: 407.3 g/mol
InChI Key: KDYHZNKSGGEUMH-AUEPDCJTSA-N
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Description

“4-bromobenzaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone” is a complex organic compound. It consists of a 4-bromobenzaldehyde moiety and a 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl moiety, connected by a hydrazone linkage .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps. For instance, 4-bromobenzaldehyde can be prepared in the laboratory in two steps starting from 4-bromotoluene. In the first step, two bromine atoms are added to the methyl group of 4-bromotoluene by free radical bromination to form 4-bromobenzal bromide. In the second step, the dibrominated methyl group is hydrolyzed with calcium carbonate, then steam distilled to collect 4-bromobenzaldehyde . The synthesis of the 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl moiety and its subsequent coupling with 4-bromobenzaldehyde to form the hydrazone linkage would require additional steps .


Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its name. It contains a bromobenzaldehyde moiety, which is a benzene ring substituted with a bromine atom and an aldehyde group. It also contains a 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl moiety, which is a complex heterocyclic structure containing nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the reaction conditions and the reagents used. The bromoaryl group of 4-bromobenzaldehyde may be coupled with other groups in various reactions . The pyrazolo[3,4-d]pyrimidin-4-yl moiety can also participate in various reactions, particularly those involving the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For instance, 4-bromobenzaldehyde is a white solid with an almond odor, a melting point of 57 °C, and a boiling point of 255–258 °C .

Mechanism of Action

The mechanism of action of “4-bromobenzaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone” would depend on its application. For instance, if it is used as a pharmaceutical compound, its mechanism of action would involve interaction with biological targets. Some pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .

Safety and Hazards

The safety and hazards associated with “4-bromobenzaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone” would depend on its physical and chemical properties. For instance, 4-bromobenzaldehyde is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 according to GHS labelling .

Future Directions

The future directions for research on “4-bromobenzaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone” could involve further exploration of its synthesis, properties, and potential applications. For instance, its potential as a pharmaceutical compound could be explored further, given the reported activity of some pyrazolo[3,4-d]pyrimidine derivatives against CDK2 .

Properties

IUPAC Name

1-benzyl-N-[(E)-(4-bromophenyl)methylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN6/c20-16-8-6-14(7-9-16)10-23-25-18-17-11-24-26(19(17)22-13-21-18)12-15-4-2-1-3-5-15/h1-11,13H,12H2,(H,21,22,25)/b23-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYHZNKSGGEUMH-AUEPDCJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NN=CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)N/N=C/C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromobenzaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone
Reactant of Route 2
4-bromobenzaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone
Reactant of Route 3
Reactant of Route 3
4-bromobenzaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone
Reactant of Route 4
4-bromobenzaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone

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